3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride
Description
3-(Propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride is a halogenated aniline derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and an isopropyl (-CH(CH₃)₂) group at the 3-position of the benzene ring, with a hydrochloride salt enhancing its stability and solubility. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and anticancer agents . Its structural features—electron-withdrawing -CF₃ and bulky isopropyl substituents—impart unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical for drug design .
Properties
Molecular Formula |
C10H13ClF3N |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
3-propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6(2)7-3-8(10(11,12)13)5-9(14)4-7;/h3-6H,14H2,1-2H3;1H |
InChI Key |
HVTUMOXHBLQGBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(Propan-2-yl)-5-(trifluoromethyl)aniline Hydrochloride
General Synthetic Strategy
The synthetic approach to 3-(Propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride typically involves:
- Introduction of the trifluoromethyl group on the aromatic ring.
- Installation or retention of the amine functional group.
- Alkylation or substitution to introduce the propan-2-yl (isopropyl) group.
- Conversion to the hydrochloride salt to improve stability and handling.
Key Synthetic Routes
Copper-Catalyzed Amination and Salt Formation
A process analogous to the preparation of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride, which shares structural similarity, involves copper(I) iodide catalysis in the presence of ligands such as 8-hydroxyquinoline and bases like tripotassium phosphate in n-butanol solvent under argon atmosphere. The reaction is heated to boiling (approx. 165 °C) for several hours (up to 26 hours) to facilitate the amination of 3-bromo-5-trifluoromethylaniline derivatives.
After reaction completion, the mixture is cooled, filtered, and subjected to washing steps with concentrated ammonia and sodium chloride solutions. Activated charcoal treatment and hot filtration follow to remove impurities. The product is then precipitated by dropwise addition of concentrated hydrochloric acid in a toluene/acetone mixture, stirred, cooled to 0-5 °C, filtered, and washed with cold solvent mixture. The crude product is dried and recrystallized from ethanol to yield the hydrochloride salt of the amine derivative with yields reported up to 67%.
Table 1: Copper-Catalyzed Amination Reaction Conditions and Yields
| Parameter | Condition/Value |
|---|---|
| Starting material | 3-Bromo-5-trifluoromethylaniline |
| Catalyst | Copper(I) iodide (CuI) |
| Ligand | 8-Hydroxyquinoline |
| Base | Tripotassium phosphate (K3PO4) |
| Solvent | n-Butanol |
| Temperature | 80-165 °C |
| Reaction time | 4-26 hours |
| Workup | Washing with NH3 and NaCl, activated charcoal treatment |
| Precipitation | Conc. HCl in toluene/acetone |
| Yield | Up to 67% |
Reductive Amination of Aldehyde Intermediates
An alternative method involves the synthesis of 3-(3-trifluoromethylphenyl)propanal intermediates followed by reductive amination to introduce the amine functionality. This method employs palladium catalysts and selective ester reduction using reagents such as p-butoxyaluminum hydride (PDBBA) under microwave irradiation to reduce reaction times without compromising yield or selectivity.
The aldehyde intermediate is then subjected to reductive amination with chiral amines in the presence of low precious metal content catalysts, affording the target amine with high purity and yield. This method is advantageous for producing enantiomerically enriched compounds and can be adapted for the synthesis of 3-(Propan-2-yl)-5-(trifluoromethyl)aniline derivatives.
Detailed Research Outcomes and Analysis
Purification and Crystallization
The hydrochloride salt formation is critical for isolating the amine in a stable, crystalline form. The recrystallization from ethanol under vacuum drying at 90 °C and 0.2-0.3 bar pressure yields a product with high purity. The cooling step to 0-5 °C during precipitation enhances crystallinity and purity.
Reaction Optimization
- The choice of ligand and catalyst significantly affects yield and reaction rate. Copper catalysis with 8-hydroxyquinoline has shown superior results compared to palladium in some cases.
- Reaction temperature and time are optimized to balance conversion and minimize side reactions.
- Use of activated charcoal and careful washing steps ensures removal of colored impurities and inorganic salts.
Comparative Yields and Efficiency
| Method | Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|
| Copper-catalyzed amination | 50-67 | 4-26 hours | Cost-effective, scalable |
| Reductive amination (Pd catalysis) | High (>70) | Shorter (microwave-assisted) | High purity, enantioselective |
Summary Table of Preparation Methods
| Step | Copper-Catalyzed Amination | Reductive Amination Route |
|---|---|---|
| Starting materials | 3-Bromo-5-trifluoromethylaniline | 3-(3-Trifluoromethylphenyl)propanal |
| Catalysts | Copper(I) iodide, 8-hydroxyquinoline | Palladium catalyst with low precious metal content |
| Solvent | n-Butanol | Methanol or other polar solvents |
| Temperature | 80-165 °C | Microwave-assisted heating |
| Reaction time | 4-26 hours | Reduced due to microwave |
| Workup | Filtration, washing, activated charcoal treatment | Reductive amination, purification |
| Product isolation | Precipitation with HCl, recrystallization | Crystallization or chromatography |
| Yield | Up to 67% | Typically higher yields |
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-5-(trifluoromethyl)anilinehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The aniline moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs and their properties:
*Calculated based on molecular formulas where explicit data were unavailable.
Key Observations:
- Hydrochloride Salts : The hydrochloride form (e.g., in the target compound and 4-methoxy analog) enhances aqueous solubility and crystallinity compared to free bases like 2-fluoro-3-(trifluoromethyl)aniline .
- Electron-Withdrawing Groups : The -CF₃ group increases metabolic resistance and electronegativity, which is critical for binding to hydrophobic enzyme pockets .
- Steric Effects : Bulky substituents (e.g., isopropyl, methylimidazole) improve target selectivity but may reduce synthetic yields due to steric hindrance .
Stability and Reactivity
- Hydrochloride Salts : These salts exhibit superior shelf-life compared to free bases, as seen in Enamine Ltd.’s building blocks catalogue .
- Fluorinated Analogs : Fluorine substituents (e.g., 2-fluoro-3-CF₃ aniline) increase resistance to oxidative degradation but may complicate purification due to lower polarity .
Biological Activity
3-(Propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride, a compound featuring both trifluoromethyl and isopropyl groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound belongs to the class of trifluoromethyl-substituted anilines, which are known for their unique electronic properties and stability. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds attractive for drug development.
Research indicates that compounds with trifluoromethyl groups, like 3-(Propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride, can influence various biological pathways. Notably:
- NMDA Receptor Modulation : Trifluoromethyl derivatives have been shown to enhance binding affinity at the PCP site of the NMDA receptor, which is implicated in neuropsychiatric disorders such as Alzheimer's and epilepsy. A related study found that substituting an iodine group with a trifluoromethyl group increased binding affinity nearly two-fold .
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group can significantly enhance the potency of inhibitors targeting specific enzymes. For example, studies have demonstrated improved inhibition rates against certain kinases when trifluoromethyl groups are included in the structure .
Case Studies
- Neuropsychiatric Disorders : A study investigated N′-3-(trifluoromethyl)phenyl derivatives and their effects on NMDA receptor dysfunction. The results indicated that these compounds could provide therapeutic benefits in conditions characterized by NMDA receptor dysregulation .
- Antiviral Activity : Research on quinoline analogues revealed that modifications including trifluoromethyl groups led to enhanced antiviral activity against enteroviruses. This suggests that similar modifications in 3-(Propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride could yield promising antiviral agents .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| NMDA Receptor Binding | Increased affinity at PCP site | |
| Enzyme Inhibition | Enhanced potency against kinases | |
| Antiviral Effects | Improved efficacy against enteroviruses |
Pharmacokinetics
The pharmacokinetic profile of 3-(Propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride is critical for its development as a therapeutic agent. The trifluoromethyl group contributes to its metabolic stability, which is essential for maintaining therapeutic levels in vivo.
Q & A
Basic Research Questions
What are the optimized synthetic routes for 3-(Propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution and reduction steps. For example:
- Step 1: Reacting nitro-substituted precursors (e.g., 5-nitro-3-(propan-2-yl)aniline) with trifluoromethylating agents (e.g., trifluoropropanol) under acidic conditions to introduce the trifluoromethyl group .
- Step 2: Reducing the nitro group to an amine using catalytic hydrogenation or chemical reductants like Fe/HCl .
- Step 3: Hydrochloride salt formation via treatment with HCl in dioxane or ethyl acetate .
Key Variables:
- Temperature: Higher temperatures (80–100°C) accelerate substitution but may increase side reactions.
- Catalysts: Pd/C or Raney Ni for hydrogenation improves reduction efficiency.
- Solvents: Polar aprotic solvents (e.g., DMF) enhance trifluoromethyl group incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
